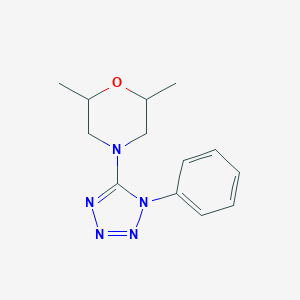
1-(2-Thienylcarbonyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thienylcarbonyl)-4-ethylpiperazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a piperazine derivative that contains a thienylcarbonyl group, which makes it an important compound for various biological and medicinal applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Thienylcarbonyl)-4-ethylpiperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter activity. It has been shown to bind to various receptors in the brain, including dopamine, norepinephrine, and serotonin receptors. This binding leads to the modulation of neurotransmitter release and reuptake, which can affect the activity of the central nervous system.
Biochemical and Physiological Effects:
1-(2-Thienylcarbonyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects. It has been reported to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and arousal. It has also been shown to decrease the activity of the serotonin system, which can lead to changes in mood and behavior. Additionally, this compound has been reported to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Thienylcarbonyl)-4-ethylpiperazine in lab experiments include its high yield and purity, as well as its ability to modulate the activity of various neurotransmitters. However, there are also some limitations to its use. For example, this compound has been reported to have a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the precise mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several possible future directions for the study of 1-(2-Thienylcarbonyl)-4-ethylpiperazine. One area of research could focus on the development of more selective compounds that target specific neurotransmitter receptors. Additionally, this compound could be used as a tool for investigating the role of neurotransmitters in various disease states, such as Parkinson's disease and depression. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(2-Thienylcarbonyl)-4-ethylpiperazine is a unique chemical compound that has been extensively used in scientific research. It has been shown to modulate the activity of various neurotransmitters, and has potential applications in the treatment of neurological and psychiatric disorders. While there are some limitations to its use, this compound remains an important tool for investigating the central nervous system and its role in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 1-(2-Thienylcarbonyl)-4-ethylpiperazine involves the reaction of 1-(2-thienyl) ethanone with ethylenediamine in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the product is obtained by filtration and purification. The yield of the product is typically high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Thienylcarbonyl)-4-ethylpiperazine has been extensively used in scientific research as a tool for studying the central nervous system. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound has been used to investigate the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and schizophrenia.
Propiedades
Nombre del producto |
1-(2-Thienylcarbonyl)-4-ethylpiperazine |
|---|---|
Fórmula molecular |
C11H16N2OS |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
(4-ethylpiperazin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H16N2OS/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
Clave InChI |
JUGKNURRKFYERN-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CS2 |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)



![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)
![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)

![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)